Caproxamine
Description
Caproxamine (CAS: 53078-44-7) is a synthetic compound classified as an antidepressant with the molecular formula C15H25N3O and a molecular weight of 263.39 g/mol . While its precise mechanism of action remains under investigation, it is structurally distinct from many conventional antidepressants, featuring a unique combination of nitrogen and oxygen atoms in its scaffold.
Properties
CAS No. |
53078-44-7 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
5-[(Z)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline |
InChI |
InChI=1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3/b18-15- |
InChI Key |
ZIWQJHATUBOOFD-SDXDJHTJSA-N |
SMILES |
CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N |
Isomeric SMILES |
CCCCC/C(=N/OCCN)/C1=CC(=C(C=C1)C)N |
Canonical SMILES |
CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Caproxamine typically involves the reaction of 1-hexanone with 3-amino-4-methylphenylamine and 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
Caproxamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The amino and oxime groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Caproxamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Caproxamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
To contextualize Caproxamine’s pharmacological role, we compare its molecular and therapeutic attributes with chemically analogous compounds from diverse therapeutic classes (Table 1).
Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds
| Compound | Therapeutic Class | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Antidepressant | 53078-44-7 | C15H25N3O | 263.39 | Tertiary amine, ether linkage |
| Captodiame | Anxiolytic | 486-17-9 | C21H29NS2 | 359.60 | Thioether groups, branched alkyl chain |
| Captopril | Antihypertensive | 62571-86-2 | C9H15NO3S | 217.29 | Sulfhydryl group, proline derivative |
| Caracemide | Antineoplastic | 81424-67-1 | C6H11N3O4 | 189.17 | Urea derivative, nitro group |
| Carafiban | Antithrombotic | 177563-40-5 | C24H27N5O5 | 473.51 | Peptidomimetic, glycoprotein IIb/IIIa inhibitor |
Key Observations:
Structural Diversity and Therapeutic Specificity: this compound’s C15H25N3O structure lacks sulfur atoms, unlike Captodiame (S2) and Captopril (S), which may contribute to its distinct target engagement. The tertiary amine in this compound contrasts with Captopril’s sulfhydryl group, a critical feature for angiotensin-converting enzyme (ACE) inhibition . Caracemide’s smaller molecular weight (189.17 g/mol) and nitro group suggest a role in DNA alkylation, diverging sharply from this compound’s putative monoaminergic activity .
3D Conformational Analysis :
Tools like PubChem3D enable comparisons of 2D/3D structural similarities. For example, this compound’s ether linkage and amine groups may share 3D spatial features with anxiolytics like Captodiame, despite differing in therapeutic class. Such overlaps highlight the importance of 3D conformational screening in drug repurposing .
Therapeutic Class vs. Structural Motifs: Captodiame (anxiolytic) and this compound (antidepressant) both target neuropsychiatric disorders but differ in sulfur content and nitrogen positioning, underscoring how minor structural variations influence receptor specificity. Carafiban’s peptidomimetic structure exemplifies how larger, complex scaffolds (473.51 g/mol) are tailored for antithrombotic activity, unlike this compound’s compact design .
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